Ethyldecaborane

描述

Context within Polyhedral Boron Hydride Systems

Polyhedral boron hydrides are broadly classified based on their structural types, such as closo (closed cage), nido (nest-like), arachno (web-like), hypho (net-like), and klado (branch-like), following Wade's rules or the Polyhedral Skeletal Electron Pair Theory. Decaborane(14) (B₁₀H₁₄) possesses a nido structure, which can be visualized as an incomplete icosahedron missing two vertices uchemchemicals.cnwikipedia.org. This open structure provides sites for substitution and reactivity. Alkyl decaboranes, including ethyldecaborane, are formed by the covalent attachment of alkyl groups to the boron atoms of the decaborane (B607025) cage, modifying its electronic and steric properties while retaining the fundamental polyhedral framework ontosight.ai.

Historical Development of Alkylated Decaboranes

The chemistry of boron hydrides, initiated by the pioneering work of Alfred Stock in the early 20th century, laid the foundation for the study of these complex compounds nih.govmdpi.com. Decaborane(14) itself was first described by Stock and co-workers nih.gov. The intensive development of decaborane chemistry, including the synthesis of derivatives, saw significant progress in the 1950s and early 1960s mdpi.com. During this period, spurred by interest in high-energy fuels, various decaborane derivatives were investigated, including alkylated forms like mthis compound, this compound (HEF-3), and ethylacetylenedecaborane (HEF-5) mdpi.com. Early methods for preparing alkylated decaboranes involved reactions of decaborane with alkyl halides or ethylmetallic compounds ontosight.ai. The synthesis of 2-ethyldecaborane, for instance, has been reported via the gas-phase reaction of decaborane with ethyl bromide rsc.org.

Significance of this compound in Advanced Boron Chemistry Research

This compound and other alkylated decaboranes have been of interest in advanced boron chemistry research for several reasons. Their modified physical and chemical properties compared to the parent decaborane, such as solubility and volatility, can be tuned by the nature of the alkyl substituent ontosight.ai. Research has explored their potential as additives to high-performance rocket fuels, although significant commercial applications in this area have not been widely realized uchemchemicals.cnwikipedia.orgchemeurope.com.

Studies on the thermal decomposition of alkylated decaboranes, such as 2-ethyldecaborane, have provided insights into their stability and reaction pathways at elevated temperatures, which is relevant for potential applications in energetic materials or materials synthesis rsc.org. For example, the thermal decomposition of 2-ethyldecaborane in the temperature range of 210-230°C has been investigated, revealing that it initially decomposes to decaborane and diethyldecaboranes. This decomposition follows second-order kinetics with respect to 2-ethyldecaborane, with an activation energy of 39.5 ± 1 kcal/mole rsc.org. Side reactions leading to non-volatile solid hydrides, alkylated non-volatile solid hydrides, hydrogen, and methane (B114726) also occur rsc.org. The relative yields of dithis compound isomers (1,2- and 2,4-dithis compound) observed in these reactions have been interpreted in terms of hyperconjugation of the alkyl group with the B-B sigma bonds rsc.org.

Furthermore, decaborane derivatives, including potentially alkylated ones, serve as precursors for the synthesis of carboranes and metallacarboranes, which are valuable building blocks in various fields, including materials science and the development of new catalysts mdpi.commyuchem.com. The ability to functionalize the decaborane cage with alkyl groups allows for the fine-tuning of the properties of these larger boron cluster compounds.

While specific detailed research findings solely focused on the unique properties or applications of this compound beyond its historical investigation as a fuel additive and its decomposition studies are less extensively highlighted in the provided sources, its existence and study are significant within the broader context of exploring the diverse chemistry and potential utility of functionalized polyhedral boron hydrides. The PubChem entry for this compound (CID 6328229) lists its molecular formula as C₂H₅B₁₀, though some sources indicate C₂H₁₈B₁₀ or C₂H₁₉B₁₀, suggesting potential variations in the number of hydrogen atoms depending on the specific isomer or context ontosight.ainih.govlookchem.com. The primary PubChem entry uses C₂H₅B₁₀, which likely refers to a substituted form where an ethyl group replaces a hydrogen, leading to a formula of B₁₀H₁₃C₂H₅, or C₂H₁₈B₁₀. The formula C₂H₁₉B₁₀ mentioned in one source appears inconsistent with a simple ethyl substitution of decaborane(14) (B₁₀H₁₄).

Here is a table summarizing some basic computed properties of this compound (based on PubChem CID 6328229, C₂H₅B₁₀):

| Property | Value | Source |

| Molecular Formula | C₂H₅B₁₀ | nih.govuni.lu |

| Molecular Weight | 137.2 g/mol | nih.gov |

| Exact Mass | 137.139440 Da | nih.govlookchem.com |

| Heavy Atom Count | 12 | lookchem.com |

| Complexity | 74.2 | nih.govlookchem.com |

属性

CAS 编号 |

26747-87-5 |

|---|---|

分子式 |

C2H16B10 |

分子量 |

137.2 g/mol |

InChI |

InChI=1S/C2H5B10/c1-2-4-6-8-10-12-11-9-7-5-3/h2H2,1H3 |

InChI 键 |

UAEISZDIKFOQCW-UHFFFAOYSA-N |

SMILES |

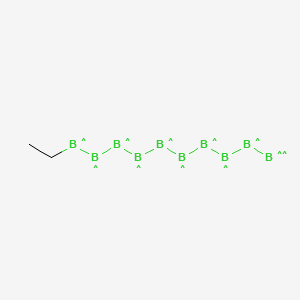

[B][B][B][B][B][B][B][B][B][B]CC |

手性 SMILES |

BBBBBBBBBBCC |

规范 SMILES |

[B][B][B][B][B][B][B][B][B][B]CC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Decaborane, ethyl-; Ethyldecaborane; Ethyldekaboran; Ethyldekaboran [Czech]. |

产品来源 |

United States |

Ii. Synthetic Methodologies for Ethyldecaborane and Alkyl Decaboranes

Direct Alkylation of Decaborane (B607025)

Direct alkylation of decaborane(14) typically involves the reaction of decaborane with alkylating agents under various conditions. These reactions often lead to the substitution of terminal hydrogen atoms on the boron atoms, particularly at the more electron-rich positions of the nido-decaborane framework.

Friedel-Crafts Alkylation Protocols

Friedel-Crafts alkylation is a common method for the direct alkylation of decaborane, utilizing alkyl halides in the presence of Lewis acid catalysts, such as aluminum halides (e.g., AlCl₃, AlBr₃). mdpi.comnih.govresearchgate.netumich.edudtic.milacs.orgrsc.orggoogle.com This method typically involves the reaction of decaborane with an alkyl halide in a solvent like carbon disulfide. mdpi.comnih.govgoogle.com

Studies on the Friedel-Crafts methylation of decaborane using methyl chloride and aluminum chloride have shown that the reaction can yield a mixture of methylated products, including mono-, di-, tri-, and tetramethylated derivatives. researchgate.netacs.org The composition of the alkylate mixture is influenced by factors such as the decaborane conversion, temperature, reaction time, and the molar ratios of reactants. researchgate.netacs.org The use of a solvent like n-pentane can help control the degree of alkylation, favoring lower alkylated products depending on the extent of decaborane conversion. researchgate.netacs.org Reactions conducted without a solvent under similar conditions tend to yield predominantly polyalkylated products. researchgate.netacs.org

For the synthesis of ethyldecaborane, the reaction of decaborane with ethyl bromide or other ethyl halides in the presence of aluminum chloride has been reported to yield this compound and diethyldecaboranes. rsc.orggoogle.com Early studies indicated that Friedel-Crafts ethylation of decaborane with ethyl bromide in carbon disulfide at 70°C with AlCl₃ and HCl catalysts yielded 2-ethyldecaborane (24%), diethyldecaboranes (23%), and triethyldecaboranes (7%), based on converted decaborane. rsc.org The site of electrophilic substitution in decaborane is often correlated with positions of higher electron density. umich.edu

Ionic Liquid-Mediated Alkylation Strategies

Ionic liquids have emerged as alternative reaction media for the functionalization of decaborane. Decaborane reactions, including olefin-hydroboration and alkyne-insertion reactions, have been observed to proceed in ionic liquid solvents, sometimes without the need for a catalyst, offering potentially efficient new synthetic pathways. nih.gov While direct alkylation of the closo-decaborate cage using traditional methods is challenging, ionic liquids can promote reactions involving decaborane. nih.govmdpi.comnih.gov The use of 1-butyl-3-methylimidazolium triflate as an ionic liquid has been reported in the context of triflate derivative synthesis from closo-decaborate salts, suggesting the potential for ionic liquid involvement in substitution reactions on boron clusters. nih.govresearchgate.net The mechanism in ionic liquids may involve the formation of the B₁₀H₁₃⁻ anion, which then participates in subsequent reactions. nih.gov

Nucleophilic Alkylation Approaches

Nucleophilic alkylation of decaborane typically involves the reaction of alkylating agents with the decaborate anion, [B₁₀H₁₃]⁻, which is formed by the deprotonation of decaborane(14). This approach often leads to substitution at different positions compared to direct electrophilic alkylation due to the change in electron distribution in the anionic species.

Alkyl-Lithium Reagent Additions to Decaborate Anions

Alkyl-lithium reagents can react with decaborane, and this reaction has been shown to proceed via two routes when using methyl- or ethyl-magnesium iodide, yielding decaboranylmagnesium iodide and a 6-substituted alkyl decaborane as a minor product. rsc.org The reactions of decaboranylmagnesium iodide, which can be regarded as arising from the partially ionic structure [B₁₀H₁₃]⁻MgI⁺, differ from those of neutral decaborane. rsc.org While alkyl chlorides, bromides, or iodides did not react with the decaborane Grignard reagent, trialkyloxonium salts or certain alkyl fluorides were found to yield the corresponding alkyl decaboranes. rsc.orgacs.org Specifically, the reaction of decaboranylmagnesium iodide with diethyl sulphate or triethyloxonium (B8711484) fluoroborate has been shown to produce 5-ethyldecaborane. rsc.org

| Reactant (Alkylating Agent) | Decaborane Species | Catalyst/Conditions | Major Product(s) | Minor Product(s) | Reference |

|---|---|---|---|---|---|

| Methyl bromide | B₁₀H₁₄ | AlCl₃, CS₂, 80°C | 2-methyl-, 1,2-dimethyl-, 3,4-dimethyl-B₁₀H₁₃ | mdpi.comnih.gov | |

| Ethyl bromide | B₁₀H₁₄ | Gas phase, 210-230°C | 2-ethyldecaborane | Brominated products, non-volatile solids, diethyldecaboranes | rsc.orgrsc.org |

| Methyl chloride | B₁₀H₁₄ | AlCl₃, with or without solvent | Methylated decaboranes (mono- to tetra-) | researchgate.netacs.org | |

| Ethyl halide | B₁₀H₁₄ | AlCl₃, CS₂ | This compound, Diethyldecaboranes | rsc.orggoogle.com | |

| Diethyl sulphate | [B₁₀H₁₃]⁻ (from B₁₀H₁₄ + EtMgI) | Ether | 5-ethyldecaborane | 6-mthis compound (from impurity) | rsc.org |

| Triethyloxonium fluoroborate | [B₁₀H₁₃]⁻ (from B₁₀H₁₄ + EtMgI) | Ether | 5-ethyldecaborane | rsc.orgacs.org | |

| Alkyl fluorides | [B₁₀H₁₃]⁻ (from B₁₀H₁₄ + MeMgBr) | Alkyl decaboranes | acs.org |

Protonation and Hydrogen Elimination Sequences

While not a direct alkylation method in itself, the protonation and subsequent hydrogen elimination sequences are relevant in the context of generating reactive intermediates or modifying the decaborane cage structure for subsequent functionalization. Decaborane(14) is known to have acidic character and can be deprotonated to form the [B₁₀H₁₃]⁻ anion. researchgate.net This anion can then undergo various reactions. For example, the formation of alkoxy derivatives of decaborane has been proposed to proceed through the formation of oxonium derivatives of arachno-decaborane anions, followed by the elimination of an alkyl group. mdpi.comnih.gov In the context of ionic liquid-mediated alkyne insertion reactions, a proposed mechanism involves the initial formation of the B₁₀H₁₃⁻ anion, followed by addition to the alkyne and subsequent protonation and hydrogen elimination to form carborane products. nih.gov While these sequences are more directly related to the synthesis of other boron cluster derivatives, they highlight the reactivity of the decaborate anion and the potential for protonation/elimination steps to be involved in broader functionalization strategies that could, in principle, be adapted or related to alkylation approaches.

Hydroboration-Based Synthetic Routes

Hydroboration reactions, which involve the addition of a B-H bond across an unsaturated bond (like a C=C or C≡C), are significant pathways for introducing alkyl and alkenyl groups onto the decaborane cage.

Olefin Hydroboration of Decaborane Derivatives

The hydroboration of olefins with decaborane or its derivatives provides a direct route to alkyl decaboranes. This reaction can be catalyzed by transition metals. For instance, titanium catalysts like Cp₂Ti(CO)₂ have been shown to catalyze the hydroboration of terminal olefins with decaborane, leading to the exclusive formation of monosubstituted 6-alkyl-B₁₀H₁₃ products. nih.govacs.orgresearchgate.net This regioselectivity arises from anti-Markovnikov addition of the cage B6-H to the olefin. nih.govacs.org While these titanium-catalyzed reactions can be slow, their high selectivity and yields offer advantages for synthesizing 6-R-B₁₀H₁₃ compounds. nih.gov

Late transition metal catalysts, such as platinum complexes like chloroplatinic acid (H₂PtCl₆·6H₂O) or platinum(II) bromide (PtBr₂), can also catalyze the hydroboration of terminal olefins with decaborane, typically yielding 6,9-dialkyl-B₁₀H₁₂ derivatives in high yields. acs.orgresearchgate.netnih.gov

Interestingly, decaborane-olefin hydroboration reactions have also been observed to proceed in ionic liquid solvents without the need for traditional transition metal catalysts. iupac.orgacs.orgnih.gov Biphasic ionic-liquid/toluene mixtures have been successfully employed with a variety of olefins, providing high-yield routes to 6-R-B₁₀H₁₃ derivatives. acs.orgnih.gov The proposed mechanism in ionic liquids involves the formation of the [B₁₀H₁₃]⁻ anion, followed by its addition to the olefin and subsequent protonation. nih.gov

Transition-Metal Catalyzed Decaborane-Alkyne Hydroboration

Transition-metal catalyzed hydroboration of alkynes with decaborane provides efficient routes to alkenyl decaboranes, which were previously less accessible. researchgate.netacs.orgnih.gov Ruthenium and iridium complexes have been identified as effective catalysts for these reactions. For example, precatalysts like [RuCl₂(p-cymene)]₂ and [Cp*IrCl₂]₂ yield β-E-alkenyl-decaboranes, while [RuI₂(p-cymene)]₂ can lead to the formation of α-alkenyl-decaborane isomers. researchgate.netresearchgate.netacs.orgnih.gov The observed differences in product selectivity suggest distinct mechanistic pathways depending on the catalyst used. researchgate.netacs.orgnih.gov These alkenyl decaboranes serve as versatile starting materials for further functionalization. researchgate.netresearchgate.net

Catalytic Sequential Hydroboration for Polymeric Decaborane Derivatives

Catalytic sequential hydroboration techniques have been developed to synthesize polymeric decaborane derivatives, incorporating decaborane units into the polymer main chain. One approach involves the platinum-catalyzed sequential hydroboration of decaborane with non-conjugated dienes or the homo-hydroboration of alkenyl decaboranes. nih.govrsc.orgrsc.org This method has been used to synthesize poly(6-hexenyldecaborane) and poly(6-norbornenyldecaborane) with defined structures and moderate yields. rsc.orgrsc.org Ruthenium catalysts, such as Grubbs catalysts, have also been explored for the synthesis of poly(organodecaborane)s via ring-opening metathesis polymerization of organodecaboranes containing cyclic olefin substituents, followed by tandem hydroboration with decaborane. researchgate.netmdpi.com

Cage Opening Reactions in Decaborane Precursors for Alkyl Derivatives

Alkyl decaboranes can also be synthesized through cage opening reactions of closo-decahydrodecaborate ([B₁₀H₁₀]²⁻) precursors. The reaction of (NH₄)₂[closo-B₁₀H₁₀] with strong acids in organic solvents can lead to the opening of the closo cage and the formation of nido-decaborane derivatives substituted at the 6-position. mdpi.comresearchgate.netnih.govresearchgate.net For instance, reacting (NH₄)₂[closo-B₁₀H₁₀] with concentrated nitric acid in hexane (B92381) has been reported to yield the 6-hexyl derivative. researchgate.netresearchgate.net Similarly, reactions with triflic acid in cyclohexane (B81311) can produce the 6-cyclohexyl derivative, albeit in low yield. researchgate.netresearchgate.net The nature of the acid and solvent plays a crucial role in the outcome of these cage opening reactions. researchgate.net

Another method for preparing alkyl decaboranes involves the use of Grignard reagents. The reaction of B₁₀H₁₃MgX with alkyl fluorides has been found to be a successful method for synthesizing a series of alkyl decaboranes. acs.org This approach provides an alternative to using alkyl halides, which were less effective in standard Grignard condensation reactions with B₁₀H₁₃MgX. acs.org

Post-Synthetic Modifications and Functionalization of this compound

Once synthesized, this compound and other alkyl decaboranes can undergo further post-synthetic modifications and functionalization to yield a variety of derivatives. Alkenyl decaboranes, obtained from alkyne hydroboration, are particularly amenable to further transformations, including the formation of coupled-cage compounds and other functionally substituted species, often facilitated by catalysts like iridium and ruthenium. researchgate.netresearchgate.net

Iii. Reaction Mechanisms and Kinetic Studies of Ethyldecaborane Transformations

Mechanistic Investigations of Ethylation Reactions on Decaborane (B607025)

The ethylation of decaborane, a process leading to the formation of ethyldecaborane and its polyethylated derivatives, can occur through various pathways. Studies have explored both gas-phase reactions and the influence of catalysts on these processes.

The gas-phase reaction between decaborane and ethyl bromide at elevated temperatures (210-230 °C) has been investigated to understand the kinetics and propose reaction mechanisms rsc.org. This reaction is complex and involves multiple steps. The initial stage of the reaction involves three main processes, leading to the formation of 2-ethyldecaborane, brominated products, and non-volatile solid hydrides rsc.org.

A proposed mechanism for the initial stages includes the reaction between decaborane (B₁₀H₁₄) and ethyl bromide (C₂H₅Br) to yield 2-ethyldecaborane (B₁₀H₁₃C₂H₅) and hydrogen bromide (HBr) rsc.orgrsc.org. However, the observed yields of 2-ethyldecaborane are lower than predicted by this simple equation due to simultaneous side reactions rsc.orgrsc.org.

Kinetic studies in the temperature range of 210-230 °C have shown that the initial rate of reaction of ethyl bromide is approximately 2.5 times faster than the rate of formation of 2-ethyldecaborane rsc.org. This suggests that ethyl bromide is consumed in other reactions besides the primary ethylation of decaborane. The initial stages of the reaction mechanism have been supported by comparing calculated rates of hydrogen and hydrogen bromide formation with experimental data rsc.org.

Alkylation of decaborane can be catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). A Friedel-Crafts ethylation of decaborane with ethyl bromide in carbon disulfide at 70 °C, catalyzed by aluminum chloride and hydrogen chloride, yields ethylated derivatives, including 2-ethyldecaborane, diethyldecaboranes, and triethyldecaboranes rsc.org. The yields of these products, based on the converted decaborane, are approximately 24% for 2-ethyldecaborane, 23% for diethyldecaboranes, and 7% for triethyldecaboranes under these conditions rsc.org. The presence of a solvent like n-pentane can influence the degree of alkylation, favoring lower alkylated products compared to reactions without a solvent, which tend to yield predominantly polyalkylated products researchgate.net.

The presence of an ethyl group substituent on the decaborane cage significantly affects the electron distribution, influencing further alkylation rsc.org. For instance, further ethylation of 2-ethyldecaborane predominantly yields 1,2-dithis compound, indicating that the 2-ethyl group activates positions 1 and 3 towards electrophilic attack, making them competitive with position 4, which is typically reactive in unsubstituted decaborane rsc.orgdtic.mil.

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound has been studied, particularly for 2-ethyldecaborane, to understand its stability and degradation pathways.

The kinetics of the thermal decomposition of 2-ethyldecaborane in a static gas-phase system have been investigated in the temperature range of 210-230 °C and at pressures of 100-600 mm Hg rsc.orgdtic.mil. The initial rate of decomposition is second order with respect to 2-ethyldecaborane rsc.orgdtic.mil.

The activation energy for the thermal decomposition of 2-ethyldecaborane has been determined. Gas-phase studies reported an activation energy of 39.5 ± 0.5 kcal/mole dtic.mil. Earlier work on liquid-phase decomposition also yielded a similar activation energy of 38.8 kcal/mole dtic.mil.

Kinetic data for the thermal decomposition of 2-ethyldecaborane at various temperatures are summarized in the table below:

| Temperature (°C) | Rate Constant (k, mm⁻¹ min⁻¹) |

| 210 | 6.1 x 10⁻⁵ |

| 220 | 1.34 x 10⁻⁴ |

| 230 | 2.85 x 10⁻⁴ |

The thermal decomposition of 2-ethyldecaborane initially yields decaborane and diethyldecaboranes rsc.orgdtic.mil. Specifically, the initial products are decaborane and diethyldecaboranes in a ratio where 1,2-dithis compound is present in greater concentration than 2,4-dithis compound dtic.mil.

In the later stages of decomposition, the reaction deviates from second-order kinetics due to the formation of additional products, including non-volatile solid hydrides, alkylated non-volatile solid hydrides, hydrogen, methane (B114726), and a small amount of ethane (B1197151) rsc.orgdtic.mil. Analysis of the gaseous products by mass spectroscopy confirms the presence of hydrogen and methane, with a trace of ethane rsc.org.

A proposed mechanism for the thermal decomposition of 2-ethyldecaborane involves several steps, including the initial disproportionation to decaborane and dithis compound rsc.org. Further reactions of this compound and dithis compound lead to the formation of trithis compound and tetra-ethyldecaborane rsc.org.

Some of the identified side reactions include the thermal decomposition of decaborane itself, which produces non-volatile solid hydrides and hydrogen rsc.orgdtic.mil. Reactions between 2-ethyldecaborane and decaborane, and between diethyldecaboranes and decaborane or this compound, also occur, leading to the formation of polyethylated decaboranes and polymerized polyethylated decaborane rsc.orgdtic.mil. The thermal decomposition of diethyldecaboranes also contributes to the formation of polyethylated products and polymerized material, with some regeneration of 2-ethyldecaborane observed in the decomposition of 2,4-dithis compound dtic.mil.

The formation of non-volatile solid hydrides and alkylated non-volatile solid hydrides contributes to the complexity of the reaction mixture rsc.orgdtic.mil. The presence of these side reactions explains why the yields of decaborane and dithis compound reach maximum values and then decrease as the decomposition progresses dtic.mil. The higher ethylated decaboranes decompose more rapidly than 2-ethyldecaborane rsc.orgdtic.mil.

Ligand Exchange Mechanisms in this compound Systems

Decaborane(14) is known to react with Lewis bases (L) to form adducts, typically with the formula B₁₀H₁₂L₂ wikipedia.orguchemchemicals.cn. This reaction involves the opening of the nido cluster to an arachno structure. While specific detailed mechanisms for ligand exchange directly involving this compound are not extensively detailed in the provided search results, the general reactivity of the decaborane framework with Lewis bases suggests that this compound would likely undergo analogous adduct formation or ligand displacement reactions depending on the nature of the ligand and reaction conditions. The deprotonated species, the [B₁₀H₁₃]⁻ anion, which can be generated from decaborane(14) wikipedia.orguchemchemicals.cnrsc.org, is also reported to react with σ-donor ligands to form [6-(L)-nido-B₁₀H₁₃]⁻ anions rsc.org. These reactions highlight the ability of the decaborane cage, even in its anionic form, to engage in ligand coordination and exchange processes. The presence of an ethyl group in this compound would likely influence the electronic distribution and steric environment of the cluster, potentially affecting the rates and favored sites of ligand attack compared to the parent decaborane.

Hydrolysis Mechanism Studies of this compound Derivatives

Hydrolysis of decaborane(14) occurs in boiling water, yielding boric acid and hydrogen gas wikipedia.orguchemchemicals.cnchemeurope.com. Studies comparing the hydrolysis rates of decaborane and HEF-3, a fuel primarily composed of this compound, indicated that the presence of an alkyl group on the decaborane nucleus significantly inhibits the hydrolysis reaction nasa.govnasa.gov. The rate of hydrolysis for HEF-3 was found to be dependent on the pH of the hydrolytic medium, with higher rates observed under acidic conditions (e.g., in ferric chloride and water) compared to neutral water or basic solutions (sodium hydroxide) nasa.govnasa.gov.

Data on the hydrolysis rate dependence on pH for HEF-3:

| Hydrolytic Medium | Relative Hydrolysis Rate |

| Ferric chloride and water | Highest |

| Water | Moderate |

| Sodium hydroxide (B78521) solution | Lowest |

This suggests that the hydrolysis of this compound derivatives is likely catalyzed by acid. For decaborane itself, the hydrolysis curve exhibits break points, potentially indicating the sequential replacement of reactive hydrogens nasa.govnasa.gov. The mechanism is believed to involve the attack of water or hydroxide on the boron cluster, leading to cage degradation. The reduced hydrolysis rate in this compound compared to decaborane(14) suggests that the ethyl substituent provides a degree of protection to the boron cage against hydrolytic cleavage.

Isomerization Processes in Alkylated Decaborane Frameworks

Isomerization has been observed in substituted decaborane frameworks, particularly for halogenated and triflate derivatives mdpi.comacs.org. For example, 6-iodo-, 6-chloro-, and 6-triflate-B₁₀H₁₃ isomers have been shown to isomerize to their corresponding 5-isomers mdpi.comacs.org. These isomerization reactions are often catalyzed by bases, such as triethylamine (B128534) mdpi.comacs.org. The proposed mechanism for these base-catalyzed isomerizations involves the initial deprotonation of the neutral decaborane derivative to form an anion, followed by isomerization of the anionic species mdpi.comacs.org. DFT calculations have supported this mechanism, showing that the equilibrium ratios of isomers are consistent with the energetic differences of the corresponding anions acs.org.

While direct studies on the isomerization of this compound itself were not prominently found, research on the thermal decomposition of 2-ethyldecaborane indicated the formation of diethyldecaboranes, but no isomerization between 2,4-dithis compound and 1,2-dithis compound was observed under the reaction conditions studied (210-230°C) rsc.orgdtic.mil. This suggests that skeletal isomerization pathways might be less facile for alkylated decaboranes under these specific thermal conditions compared to the base-catalyzed halogen or triflate migrations. Isomerization in related carborane systems is often discussed in terms of mechanisms like the diamond-square-diamond (DSD) rearrangement or Z-rearrangement, which involve concerted movements of boron and carbon atoms within the cluster framework iitd.ac.innih.govmdpi.com. It is plausible that similar, or modified, skeletal rearrangement mechanisms could be relevant for the isomerization of alkylated decaborane frameworks under appropriate conditions, although further specific studies on this compound are needed to elucidate these pathways.

Ion-Molecule Reactions Involving this compound Fragments

Ion-molecule reactions involving decaborane fragments have been investigated using mass spectrometry acs.org. These studies explore the reactions that occur when ions derived from decaborane or its derivatives collide with neutral molecules in the gas phase. While specific details on ion-molecule reactions of this compound fragments were not extensively provided, the mention of such studies in the context of mass spectrometry of decaborane and ethyl decaborane indicates that this compound can undergo fragmentation upon ionization, and these fragments can subsequently react with other species present. acs.org The nature of the fragments and their reactions would depend on the ionization method and the neutral collision partners. Such studies are valuable for understanding the fundamental gas-phase chemistry of these compounds and the stability of their ionic species.

Iv. Structural Elucidation and Spectroscopic Characterization of Ethyldecaborane

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is an indispensable tool for characterizing the structure of borane (B79455) clusters like ethyldecaborane in solution. By probing the magnetic properties of atomic nuclei, primarily ¹¹B, ¹H, and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and symmetry of the molecule.

¹¹B NMR is the most direct method for studying the structure of boron clusters. The decaborane(14) cage has four distinct boron environments, leading to a complex ¹¹B NMR spectrum. The substitution of an ethyl group onto the cage, for instance at the B(1) or B(6) position, breaks the molecule's symmetry and results in a more complex spectrum with a greater number of unique boron signals.

The chemical shifts in ¹¹B NMR are sensitive to the electronic environment of each boron atom. sdsu.edu The replacement of a terminal hydrogen atom with an alkyl group, such as ethyl, typically causes a downfield shift for the substituted boron atom. sdsu.edu The assignment of specific resonances to particular boron atoms in the cage is often accomplished by comparing the spectra of different derivatives and through the use of isotopic labeling studies. purdue.edu For substituted decaboranes, the position of substitution can be assigned based on the changes observed in the ¹¹B NMR spectrum relative to the parent compound. nih.gov

Table 1: Representative ¹¹B NMR Chemical Shifts for Parent Decaborane(14) Note: This table provides context based on the parent compound. Specific shifts for this compound isomers are not readily available in recent literature but would follow predictable patterns based on these values.

| Boron Position | Chemical Shift (ppm, approx.) | Multiplicity |

|---|---|---|

| B(1,3) | +11.5 | Doublet |

| B(6,9) | +1.0 | Doublet |

| B(5,7,8,10) | -10.0 | Doublet |

| B(2,4) | -36.5 | Doublet |

Data extrapolated from studies on decaborane(14).

¹H NMR spectroscopy provides crucial information on the hydrogen atoms in the molecule, distinguishing between terminal hydrogens (B-H), bridging hydrogens (B-H-B), and the protons of the ethyl group. The ¹H NMR spectrum of decaborane(14) shows distinct regions for the different types of protons. purdue.edu In this compound, additional signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group would appear, typically in the 1-4 ppm range. The coupling patterns of these signals (e.g., a quartet for -CH₂ and a triplet for -CH₃) would confirm the presence of the ethyl group and provide information about its connectivity.

¹³C NMR spectroscopy is used to characterize the carbon atoms of the ethyl substituent. rsc.org A typical proton-decoupled ¹³C NMR spectrum of this compound would show two distinct signals: one for the methylene carbon and one for the methyl carbon. rsc.org The chemical shifts of these carbons provide confirmation of the alkyl group's identity.

Table 2: Expected ¹H and ¹³C NMR Signals for the Ethyl Group in this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- | ~1.5 - 2.5 | Quartet (q) |

| ¹H | -CH₃ | ~0.8 - 1.2 | Triplet (t) |

| ¹³C | -CH₂- | ~15 - 25 | Singlet |

| ¹³C | -CH₃ | ~10 - 15 | Singlet |

Expected values based on typical ranges for ethyl groups attached to heteroatoms.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in complex molecules like this compound. Techniques such as ¹¹B-¹¹B COSY (Correlation Spectroscopy) can reveal which boron atoms are coupled to each other, often through bridging hydrogen atoms. acs.org

Heteronuclear 2D NMR, such as ¹¹B-¹H HSQC (Heteronuclear Single Quantum Coherence), is particularly valuable. It creates a correlation map showing which protons are directly attached to which boron atoms. rsc.org This technique can unequivocally link the terminal proton signals to their corresponding boron resonances and is instrumental in assigning the complex ¹H and ¹¹B spectra of substituted decaboranes. rsc.org For this compound, this would definitively confirm the location of the ethyl group by identifying the boron atom that lacks a terminal hydrogen signal but shows correlation to the methylene protons of the ethyl group.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. A detailed X-ray structure analysis has confirmed the existence of 1-ethyldecaborane, where the ethyl group is substituted on one of the apical boron atoms, B(1). iucr.org

The study of 1-ethyldecaborane established that the compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. iucr.org The substitution of the ethyl group at the B(1) position was found to cause no significant distortion of the parent decaborane (B607025) cage. iucr.org The fundamental geometry of the B₁₀ framework is preserved, with the ethyl group extending from one of the apex positions.

Table 3: Crystallographic Data for 1-Ethyldecaborane

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimension a | 10.11 Å |

| Unit Cell Dimension b | 14.40 Å |

| Unit Cell Dimension c | 7.28 Å |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 0.91 g/cm³ |

Data from Perloff, A. (1964). Acta Cryst. 17, 332. iucr.org

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and confirm the molecular formula of a compound. For this compound (B₁₀H₁₃C₂H₅), high-resolution mass spectrometry would provide a precise mass measurement, confirming its elemental composition.

The electron ionization (EI) mass spectrum of the parent decaborane(14) shows a characteristic isotopic pattern for the molecular ion [B₁₀H₁₄]⁺ due to the natural abundance of the ¹⁰B (19.9%) and ¹¹B (80.1%) isotopes. nist.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (approximately 150.29 g/mol , depending on the specific boron isotopes). The fragmentation pattern would likely involve the loss of the ethyl group, loss of hydrogen atoms, and cleavage of the boron cage, providing further structural clues.

Table 4: Key Ions in the Mass Spectrometry of Decaborane(14) and Expected for this compound

| Compound | Expected Molecular Ion (m/z for most abundant isotopes) | Primary Fragmentation Pathways |

|---|---|---|

| Decaborane(14) | ~122 | Loss of H atoms, cage fragments |

| This compound | ~150 | Loss of C₂H₅, loss of H atoms, cage fragments |

Information based on the known spectrum of decaborane(14) and principles of mass spectrometry. nist.govrsc.org

Advanced Spectroscopic Methods (e.g., XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms. surfacesciencewestern.com While not as commonly used for routine characterization of molecular boranes as NMR or MS, XPS can be employed to study the electronic environment of the boron atoms.

In an XPS analysis of this compound, the B 1s core level spectrum would be of primary interest. Given the different chemical environments of the boron atoms within the cage (e.g., apical vs. belt positions, substituted vs. unsubstituted), the B 1s signal would be a broad envelope composed of several overlapping peaks. nih.gov The boron atom bonded to the carbon of the ethyl group would be in a different chemical state than those bonded only to other borons and hydrogens, resulting in a slight shift in its core-level binding energy. Deconvolution of the B 1s spectrum could, in principle, help distinguish between the different types of boron atoms in the molecule. XPS studies on related decaborane derivatives, such as [arachno-6,9-(MeC≡N)₂-B₁₀H₁₂], have been performed, demonstrating the utility of the technique for probing the electronic structure of such clusters. nih.gov

Computational Approaches for Structure Elucidation from Spectroscopic Data

In the structural elucidation of complex boron hydrides like this compound, computational chemistry has become an indispensable tool that complements experimental spectroscopic data. The synergy between theoretical calculations and experimental results, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful strategy for confirming molecular structures and assigning spectroscopic signals with a high degree of confidence. nih.govnih.gov Density Functional Theory (DFT) has emerged as a leading computational method for this purpose due to its balance of accuracy and computational efficiency. nih.govmdpi.com

The primary computational technique employed for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com This approach calculates the isotropic magnetic shielding tensors of atomic nuclei within a molecule, which can then be converted into chemical shifts. For boron-containing compounds, the prediction of ¹¹B NMR chemical shifts is particularly valuable. researchgate.net The process typically begins with the optimization of the proposed molecular geometry of this compound using a selected DFT functional and basis set. nih.govresearchgate.net

Following geometry optimization, the NMR shielding constants are calculated at the same or a higher level of theory. A crucial step in enhancing the accuracy of these predictions is the use of linear regression analysis. nih.govresearchgate.net In this method, the calculated isotropic shielding constants for a series of known boron compounds are plotted against their experimental chemical shifts. The resulting linear equation provides scaling factors (a slope and an intercept) that can be applied to the calculated shielding constants of the unknown or studied compound, such as this compound, to yield more accurate predicted chemical shifts. This approach effectively corrects for systematic errors inherent in the computational method. nih.gov Research has shown that this methodology can predict ¹¹B chemical shifts with a root-mean-square deviation of around 3.4 ppm, which is often sufficient to distinguish between different possible isomers or to confirm a proposed structure. nih.govresearchgate.net

The choice of the DFT functional and basis set is critical for the accuracy of the results. Various combinations have been tested for boron compounds, with functionals like B3LYP and mPW1PW91, and basis sets such as 6-311+G(2d,p), demonstrating good performance in reproducing experimental ¹¹B NMR data. researchgate.net The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can also refine the accuracy of the calculations, especially when comparing with experimental data obtained in solution. nih.gov

For this compound, this computational approach would involve calculating the ¹¹B NMR chemical shifts for all plausible substitution patterns of the ethyl group on the decaborane cage. By comparing the predicted spectra for each isomer with the experimental ¹¹B NMR spectrum, the correct structure can be identified. The excellent agreement between the predicted values and experimental data for a wide range of boron-hydrogen compounds provides confidence in applying this method to substituted decaboranes. nih.gov

The table below illustrates a typical comparison of experimental and DFT-calculated ¹¹B NMR chemical shifts for a borane cluster, demonstrating the level of agreement that can be achieved and used for structural validation.

| Boron Atom Position | Experimental ¹¹B Chemical Shift (ppm) | Calculated ¹¹B Chemical Shift (ppm) | Deviation (ppm) |

| B(1) | 10.5 | 11.2 | -0.7 |

| B(2,4) | -2.1 | -1.8 | -0.3 |

| B(3) | 21.3 | 20.5 | 0.8 |

| B(5,7,8,10) | -12.8 | -13.5 | 0.7 |

| B(6,9) | -36.0 | -35.1 | -0.9 |

Note: The data in this table is representative of the type of results obtained for borane clusters and is intended for illustrative purposes. Specific experimental and calculated values for this compound would be dependent on the precise isomer and computational methodology.

In addition to NMR data, computational methods can also predict other spectroscopic properties, such as vibrational frequencies from Infrared (IR) and Raman spectroscopy. The calculated vibrational modes can be compared with the experimental spectra to further support the structural assignment. This multi-faceted computational approach, integrating various spectroscopic techniques, provides a robust framework for the definitive structural elucidation of this compound.

V. Electronic Structure and Bonding Theory in Ethyldecaborane Frameworks

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a powerful framework for describing the delocalized bonding in boranes and their derivatives like ethyldecaborane. In these electron-deficient clusters, atomic orbitals combine to form molecular orbitals that extend over multiple atoms.

Self-Consistent Field (SCF) Methodologies

Self-Consistent Field (SCF) methodologies, such as the Hartree-Fock method, are fundamental to calculating the electronic structure within the MO framework. These methods iteratively refine the molecular orbitals and their energy levels until a self-consistent solution is reached, where the electron distribution is consistent with the calculated potential. Early applications of MO theory to decaborane(14), using methods like the extended Hückel theory, provided initial insights into its electronic structure. nih.govmdpi.com More rigorous SCF methods have since been employed to improve the description of molecular orbitals and their parameters in decaborane (B607025). nih.govmdpi.com While specific detailed SCF calculations solely focused on this compound are not extensively detailed in the provided search results, the application of these methodologies to the parent decaborane provides the theoretical foundation for studying its ethylated derivatives. The presence of the ethyl group in this compound necessitates the inclusion of its atomic orbitals in the SCF calculations, leading to a modified set of molecular orbitals and energy levels compared to decaborane.

Bader's "Atoms in Molecules" (AIM) Theory

Bader's "Atoms in Molecules" (AIM) theory provides a topological analysis of the electron density distribution in a molecule, offering a different perspective on bonding and atomic properties. researchgate.netmtsu.edu AIM theory partitions the molecular electron density into atomic basins based on the gradient of the electron density. Critical points in the electron density, such as bond critical points (BCPs) located between bonded atoms, provide insights into the nature of chemical bonds. mtsu.edu While the provided results mention the application of AIM theory to decaborane(14) to describe its electronic structure and characterize atomic interactions researchgate.netmtsu.edu, specific AIM analyses of this compound are not detailed. However, applying AIM theory to this compound would involve examining the electron density topology within the molecule, analyzing the properties of BCPs between boron-boron, boron-hydrogen, boron-carbon, and carbon-carbon atoms, and studying the atomic charges and energies within the defined atomic basins. This would provide a real-space view of how the ethyl group influences the electron distribution and bonding interactions within the decaborane cage.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, encompassing a range of theoretical methods, are essential for determining the electronic properties of molecules like this compound.

Density Functional Theory (DFT) Based Protocols

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure based on the electron density rather than the many-electron wavefunction. researchgate.net DFT-based protocols are computationally less demanding than traditional ab initio methods like high-level SCF calculations while often providing comparable accuracy for molecular properties. DFT has been applied to study the electronic structures of decaborane analogs. researchgate.net For this compound, DFT calculations can be used to optimize its molecular geometry, calculate electronic energies, predict vibrational frequencies, and analyze electron distribution. These calculations can provide insights into the stability of different isomers of this compound and the energetic favorability of various reaction pathways.

Energetic Landscape of this compound and Its Ions

Quantum chemical calculations, including DFT and potentially higher-level methods, can be used to map the energetic landscape of this compound and its ionic species. This involves calculating the total electronic energy of the neutral molecule and its possible ions (e.g., formed by protonation, deprotonation, or electron attachment/removal). The relative energies of different isomers and conformers can be determined, providing information about their thermodynamic stability. For instance, studies on decaborane have investigated the energies and stabilities of its various anionic forms. mdpi.com While specific data on the energetic landscape of this compound ions is not explicitly present in the search results, such calculations would be crucial for understanding its behavior in different chemical environments and predicting its reactivity, particularly in reactions involving the formation of charged intermediates or products.

Analysis of Electron Distribution and Hyperconjugation Effects

The presence of the ethyl group in this compound significantly impacts the electron distribution within the decaborane cage. Studies on the thermal decomposition and reactivity of this compound and its derivatives have provided experimental evidence suggesting that the ethyl group affects the distribution of electrons in the decaborane nucleus. rsc.orgdtic.milrsc.org Specifically, the ethyl group, when substituted at the 2-position, appears to activate other positions on the decaborane cage, such as the 1 and 3 positions, towards electrophilic attack. dtic.milrsc.org

This influence on electron distribution has been interpreted in terms of hyperconjugation of the alkyl group with the B-B sigma bonds in the decaborane structure. rsc.orgdtic.mil Hyperconjugation involves the delocalization of electron density from sigma bonds (in this case, C-H and C-C sigma bonds of the ethyl group and B-B sigma bonds of the cage) into adjacent empty or partially filled orbitals (likely the electron-deficient orbitals of the boron atoms). This interaction can lead to a stabilization of the molecule and a redistribution of electron density, increasing the electron density at certain boron atoms and decreasing it at others. The observed regioselectivity in the further ethylation of 2-ethyldecaborane, which favors the formation of 1,2-dithis compound over 2,4-dithis compound, has been attributed to this hyperconjugative effect. rsc.orgdtic.mil Quantum chemical calculations, particularly those analyzing charge distribution and bond orders, can provide a more detailed understanding of the extent and nature of hyperconjugation in this compound and its role in determining the molecule's reactivity.

Theoretical Modeling of Reactivity and Reaction Selectivity

Theoretical modeling, particularly using Density Functional Theory (DFT), plays a crucial role in understanding and predicting the reactivity and selectivity of decaborane frameworks and their derivatives, including substituted decaboranes like this compound researchgate.netsemanticscholar.orgrsc.orgjmaterenvironsci.com. These computational methods allow for the investigation of electronic structures, reaction pathways, transition states, and energy barriers, providing insights that complement experimental observations jmaterenvironsci.comresearchgate.netpsu.edu.

Studies on decaborane and its derivatives have utilized quantum chemical calculations to explore various aspects of their reactivity. For instance, DFT calculations have been employed to study the interaction energies of decaborane thiol cluster compounds with metal surfaces, correlating calculated atomic charges with experimental observations like sulfur binding energies nih.gov. Theoretical studies have also investigated the protonation equilibria and electronic transitions in related boron-containing compounds rsc.org.

The reactivity of decaborane(14) (B₁₀H₁₄) towards various reagents has been explored theoretically. Quantum chemical calculations have been used to determine enthalpies of reaction for decaborane and its lithium/fluoro derivatives, highlighting how substituents can influence thermodynamic aspects of reactions researchgate.net. For example, calculated enthalpies of lithiation reactions for B₁₀H₁₄, 6,9-F₂B₁₀H₁₂, and 2,4-F₂B₁₀H₁₂ were -10.04, -11.29, and -13.18 kcal/mol, respectively, suggesting a higher propensity for fluoro-substituted decaboranes to react with lithium researchgate.net.

Theoretical modeling has also shed light on the regioselectivity observed in reactions involving decaborane derivatives. For example, computational studies have investigated the isomerization of substituted decaboranes, such as the isomerization of 6-triflate-nido-B₁₀H₁₃ to the 5-triflate isomer researchgate.net. Experimental and computational studies indicated that this isomerization can occur above room temperature in certain ionic liquids researchgate.net. The preferred location of extra protons in related boron clusters has also been studied using DFT, with calculations estimating activation barriers for proton migration over the boron polyhedron researchgate.net.

While specific detailed research findings and data tables focusing solely on the theoretical modeling of this compound's reactivity and selectivity are not extensively available in the provided search results, the principles and methodologies applied to decaborane and its other alkyl and halogenated derivatives are directly relevant. The computational approaches used to study the electronic structure, reaction energetics, and selectivity in these related decaborane frameworks can be applied to this compound to predict its behavior in various chemical transformations.

For instance, theoretical calculations can be used to:

Determine the most favorable sites for electrophilic or nucleophilic attack on the this compound cage.

Calculate activation energies for different reaction pathways, predicting the most likely reaction products.

Model transition states to understand the stereochemical outcomes of reactions.

Based on the studies of other alkyl decaboranes and substituted decaboranes, it can be inferred that the ethyl group in this compound would influence its reactivity and selectivity compared to the parent decaborane. Theoretical models can quantify these effects, providing a deeper understanding of how the ethyl substituent perturbs the electronic structure and thus directs chemical reactions.

Although specific data tables for this compound were not found, the following table illustrates the type of data that theoretical modeling provides for decaborane derivatives, using examples from the search results:

| Compound | Reaction Type | Theoretical Method | Calculated Property | Value (Example) | Reference |

| B₁₀H₁₄ | Lithiation | Quantum Chemical | Enthalpy of Reaction (kcal/mol) | -10.04 | researchgate.net |

| 6,9-F₂B₁₀H₁₂ | Lithiation | Quantum Chemical | Enthalpy of Reaction (kcal/mol) | -11.29 | researchgate.net |

| 2,4-F₂B₁₀H₁₂ | Lithiation | Quantum Chemical | Enthalpy of Reaction (kcal/mol) | -13.18 | researchgate.net |

| [6-Cl-B₁₀H₁₃] | Isomerization | Computational | Isomerization Pathway/Barrier | Not specified | mdpi.com |

| [B₁₀H₁₂]²⁻ | Structure | Quantum Chemical | Bridging Hydrogens | μ-B(5)HB(6), μ-B(8)HB(9) | mdpi.com |

| 1-SB₉H₉ | Structure | Quantum Chemical | Bond Lengths (pm) | S-B: 193.86(14) | researchgate.net |

| B₁₀H₁₂ (diprotonated) | Proton Migration | DFT | Activation Barrier (kcal/mol) | ~1.2 - 15 | researchgate.net |

Theoretical modeling provides valuable insights into the potential reaction pathways and the factors governing product distribution for this compound, similar to how it has been applied to other decaborane derivatives. These computational studies are essential for designing new synthetic strategies and predicting the behavior of this compound in various chemical environments.

常见问题

Q. What are the key methodologies for assessing the thermal stability of ethyldecaborane under controlled conditions?

this compound’s thermal stability is typically evaluated using pyrolysis experiments under varying temperatures (e.g., 210–230°C) and pressures (100–600 mm Hg). Liquid-phase reactions are analyzed via gas chromatography and flash distillation to identify decomposition products, such as decaborane, dithis compound, and polymeric hydrides. Stability comparisons with other boranes (e.g., pentaborane) are critical, as this compound exhibits intermediate stability . Inhibitors like 1-iodo-octane may be introduced to study reaction kinetics .

Q. How is this compound synthesized, and what purity thresholds are required for experimental applications?

Synthesis often involves alkylation of decaborane derivatives, with purification achieved through fractional distillation under inert atmospheres. Purity thresholds (>95%) are critical for reproducibility in propulsion studies, as impurities can alter combustion efficiency or decomposition pathways. Analytical techniques like NMR and mass spectrometry validate structural integrity .

Q. What experimental parameters influence this compound’s combustion efficiency in propulsion systems?

Combustion efficiency (>80%) in scramjet combustors depends on variables such as inlet-to-exit area ratios, fuel injection configurations, and simulated flight conditions (e.g., Mach 4–7). Direct-connect testing with controlled ignition delays and calorimetry quantifies energy release . High-speed imaging and spectroscopic methods monitor flame stabilization and intermediate species formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported decomposition products of this compound?

Discrepancies in decomposition products (e.g., decaborane vs. polymeric hydrides) arise from differences in reaction conditions (temperature gradients, residence time) or analytical sensitivity. Replicating experiments under standardized protocols (e.g., isothermal reactors, consistent sampling intervals) reduces variability. Computational modeling of reaction pathways (e.g., density functional theory) complements empirical data to identify dominant mechanisms .

Q. What strategies optimize this compound’s integration into hybrid fuel systems for extended-range aircraft?

Hybrid systems using this compound as a reserve fuel require compatibility testing with conventional fuels (e.g., JP) in dual-fuel tanks. Performance metrics include passenger capacity vs. range trade-offs (see Figure 22 in NASA TN D-3987) and direct operating cost analysis. Fuselage modifications for cryogenic storage or methane co-injection must balance energy density and safety protocols .

Q. How do catalytic additives affect this compound’s pyrolysis kinetics, and what industrial implications arise?

Catalysts (e.g., transition metal oxides) lower activation energy for decomposition, enabling controlled energy release. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify kinetic parameters (activation energy, pre-exponential factors). Such data inform scalable reactor designs for energy storage or propulsion .

Q. What methodological challenges arise in quantifying this compound’s vapor pressure, and how are they addressed?

Vapor pressure measurements require precise temperature control (e.g., 25–100°C) and inert sampling chambers to prevent oxidation. Static or dynamic methods (e.g., Knudsen effusion) are paired with gas chromatography to isolate this compound from decomposition byproducts. Data are cross-validated with predictive models like Antoine equations .

Methodological Considerations

- Data Interpretation : When analyzing combustion or decomposition data, highlight uncertainties (e.g., ±5% efficiency in scramjet tests) and correlate findings with theoretical predictions .

- Controlled Experiments : Use isothermal reactors for pyrolysis studies to isolate temperature-dependent effects .

- Cross-Disciplinary Validation : Combine experimental results with computational chemistry (e.g., molecular dynamics simulations) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。